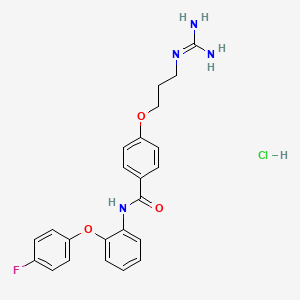
Moniro-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moniro-1 is a compound known for its ability to block T-type and N-type calcium channels. It has shown significant potency in inhibiting human calcium channels, specifically hCav2.2, hCav3.1, hCav3.2, and hCav3.3, with IC50 values of 34, 3.3, 1.7, and 7.2 µM, respectively .
準備方法
The synthesis of Moniro-1 involves several steps, typically starting with the preparation of an ortho-phenoxyanilide derivative. The synthetic route includes the following steps:
Formation of the ortho-phenoxyanilide core: This involves the reaction of aniline with phenol derivatives under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity towards calcium channels.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.
化学反応の分析
Moniro-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Moniro-1 has a wide range of scientific research applications, including:
作用機序
Moniro-1 exerts its effects by blocking T-type and N-type calcium channels. It binds to these channels and inhibits their activity, preventing calcium ions from entering the cells. This inhibition reduces neuronal excitability and neurotransmitter release, which is beneficial in conditions like pain and epilepsy . The molecular targets of this compound include hCav2.2, hCav3.1, hCav3.2, and hCav3.3 channels .
類似化合物との比較
Moniro-1 is unique due to its high potency and selectivity towards T-type and N-type calcium channels. Similar compounds include:
Gabapentin: An N-type calcium channel blocker used for neuropathic pain.
Pregabalin: Another N-type calcium channel blocker with similar applications.
Ziconotide: A synthetic version of ω-conotoxin MVIIA, used for severe chronic pain
Compared to these compounds, this compound has shown higher selectivity and potency in inhibiting specific calcium channels, making it a valuable tool in scientific research .
特性
分子式 |
C23H24ClFN4O3 |
|---|---|
分子量 |
458.9 g/mol |
IUPAC名 |
4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H23FN4O3.ClH/c24-17-8-12-19(13-9-17)31-21-5-2-1-4-20(21)28-22(29)16-6-10-18(11-7-16)30-15-3-14-27-23(25)26;/h1-2,4-13H,3,14-15H2,(H,28,29)(H4,25,26,27);1H |
InChIキー |
SKSWCLIWZYBHCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OCCCN=C(N)N)OC3=CC=C(C=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


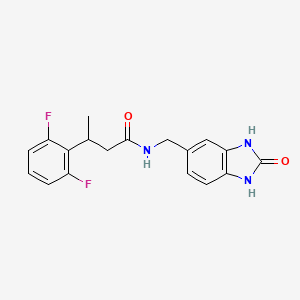
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

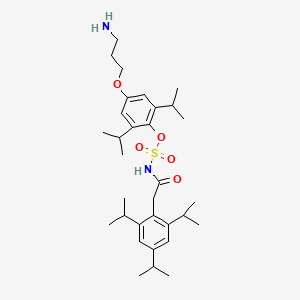
![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
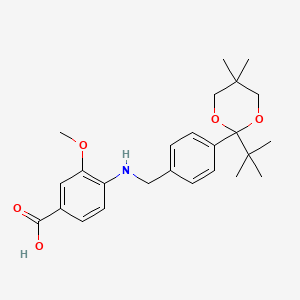

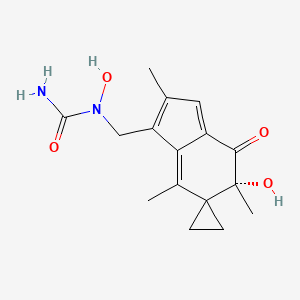

![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
